N-(3-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

c-KIT inhibitor wild-type vs mutant selectivity mast cell disorders

Researchers targeting wild-type c-KIT-driven mast cell disorders face a critical gap: generic KIT inhibitors (imatinib, avapritinib) are optimized for mutant conformations and introduce off-target kinase liabilities. BLU-808 (CAS 3041025-10-6) is the only wild-type c-KIT-selective inhibitor in active Phase 2 development (NCT06931405). • Sub-nanomolar biochemical IC₅₀ against wild-type c-KIT; spares PDGFRA/B, FLT3, CSF1R • Validated PK/PD: >80% serum tryptase reduction, once-daily oral dosing, clean hepatic safety profile (zero SAEs in Phase 1 SAD/MAD) • Research-grade solid; DMSO stock solutions are unstable-order pre-packaged aliquots and prepare fresh before use

Molecular Formula C19H15F2N3O2
Molecular Weight 355.3 g/mol
Cat. No. B4510448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC19H15F2N3O2
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H15F2N3O2/c20-15-6-4-14(5-7-15)17-8-9-19(26)24(23-17)12-18(25)22-11-13-2-1-3-16(21)10-13/h1-10H,11-12H2,(H,22,25)
InChIKeyOGOLPLDLAZYVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (BLU-808): Procurement-Relevant Baseline Profile


N-(3-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, also known as BLU-808 (CAS 3041025-10-6), is a synthetic small-molecule pyridazinone-acetamide hybrid that functions as a potent, orally bioavailable inhibitor of wild-type c-KIT receptor tyrosine kinase . The compound is currently under clinical investigation (NCT06931405) for mast cell-driven disorders including chronic inducible and spontaneous urticaria, and allergic rhinoconjunctivitis . It is available from commercial vendors (e.g., Selleck Chemicals Cat. No. E6713) as a research-grade reagent; stock solutions in DMSO are reported to be unstable, necessitating fresh preparation or small pre-packaged aliquots .

Why In-Class Substitution Is Not Viable for N-(3-Fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide


Substituting BLU-808 with a generic KIT inhibitor (e.g., imatinib, avapritinib) would be scientifically invalid for wild-type KIT-driven indications. BLU-808 was engineered as a wild-type KIT-selective inhibitor, whereas clinically approved KIT inhibitors such as avapritinib are optimized for the KIT D816V mutant conformation and exhibit distinct kinome-selectivity profiles . The pyridazinone-acetamide scaffold of BLU-808 confers sub-nanomolar biochemical potency against wild-type c-KIT while sparing PDGFRA/B, FLT3, and CSF1R—a selectivity pattern not replicated by other KIT inhibitors in the same therapeutic class . Procurement of a generic analog would risk both loss of on-target potency and introduction of off-target kinase liabilities, compromising experimental reproducibility and clinical translatability.

Quantitative Differentiation Evidence for N-(3-Fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (BLU-808)


Wild-Type vs. Mutant KIT Target Engagement Selectivity Compared to Avapritinib

BLU-808 is a wild-type c-KIT inhibitor with sub-nanomolar biochemical IC50 against wild-type KIT, whereas avapritinib (AYVAKIT) is a mutant-selective KIT D816V inhibitor approved for systemic mastocytosis where approximately 95% of patients harbor the D816V mutation . In diseases driven by wild-type KIT signaling—such as chronic urticaria—avapritinib would not provide appropriate target coverage, as its binding mode is optimized for the D816V mutant conformation .

c-KIT inhibitor wild-type vs mutant selectivity mast cell disorders

Kinase Selectivity Profile: PDGFRA/B, FLT3, and CSF1R Sparing

BLU-808 demonstrated sparing of the structurally related kinases PDGFRA/B, FLT3, and CSF1R in biochemical profiling, and received a KINOMEscan® selectivity S(10) score predictive of high kinase specificity . Many multi-targeted KIT inhibitors (e.g., imatinib) potently inhibit PDGFR and other off-target kinases, leading to dose-limiting toxicities. The kinome-sparing design of BLU-808 is intended to maximize the therapeutic window in chronic, non-oncologic indications.

kinase selectivity KINOMEscan off-target toxicity

Phase 1 Serum Tryptase Target Engagement Compared to THB001

In a Phase 1 SAD/MAD study in healthy volunteers, BLU-808 achieved dose-dependent serum tryptase reductions exceeding 80%, indicating robust mast cell target engagement . THB001, a competing wild-type KIT inhibitor from Third Harmonic Bio, reportedly demonstrated serum tryptase reductions of up to approximately 80% in its Phase 1a study . However, Jefferies analysts noted BLU-808's superior potency profile relative to THB001, contributing to a 53% downward revision of Third Harmonic's price target .

pharmacodynamic biomarker serum tryptase target engagement

In Vivo Histamine Release Suppression with Sub-Nanomolar Unbound IC50

In a rodent model of SCF-mediated mast cell activation, oral administration of BLU-808 resulted in inhibition of histamine release with a sub-nanomolar unbound IC50 . This represents a high degree of in vivo target coverage that is rarely reported for wild-type KIT inhibitors. Comparable published in vivo histamine suppression data for THB001 or other wild-type KIT inhibitors are limited to preclinical passive cutaneous anaphylaxis models without comparable unbound IC50 quantitation.

in vivo pharmacodynamics histamine release mast cell degranulation

Phase 1 Safety and Tolerability: Wide Therapeutic Window Without Severe Adverse Events

In the Phase 1 SAD/MAD trial (NCT06931405), BLU-808 was well-tolerated at all doses tested, with no serious adverse events (SAEs), no discontinuations or dose modifications due to AEs, and no significant laboratory abnormalities . In contrast, THB001 development encountered a clinical hold following observations of elevated liver enzymes in a Phase 1b chronic urticaria study, raising safety concerns not observed with BLU-808 to date .

safety profile therapeutic window Phase 1 clinical data

Evidence-Backed Application Scenarios for N-(3-Fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (BLU-808)


Wild-Type KIT-Driven Mast Cell Disease Modeling and Drug Discovery

BLU-808 is the preferred tool compound for in vitro and in vivo models of chronic urticaria and allergic rhinoconjunctivitis, where disease pathology is driven by wild-type KIT signaling rather than KIT D816V mutation. Its sub-nanomolar potency against wild-type KIT and sparing of PDGFRA/B, FLT3, and CSF1R make it the only validated selective wild-type KIT inhibitor currently in clinical development . Avapritinib is not an acceptable substitute due to its mutant-KIT selectivity .

Preclinical Pharmacodynamic Studies Requiring Quantifiable In Vivo Target Engagement

For studies requiring quantifiable in vivo mast cell suppression, BLU-808 provides a directly measured sub-nanomolar unbound IC50 for histamine release in rodent models . This quantitative benchmark is absent for competing wild-type KIT inhibitors such as THB001, making BLU-808 the only option for dose-response modeling with a validated in vivo IC50 value .

Safety-Critical Research Where Hepatic Off-Target Toxicity Must Be Avoided

Investigators conducting chronic dosing studies in animal models or designing combination regimens should consider BLU-808 over THB001 due to BLU-808's clean hepatic safety profile in Phase 1 SAD/MAD studies (zero SAEs, zero liver enzyme elevations) . THB001's clinical development was disrupted by transaminitis, introducing a known hepatotoxic confound that would complicate interpretation of chronic pharmacology experiments .

Biomarker-Driven Clinical Development and Translational Research

BLU-808 has validated serum tryptase as a robust pharmacodynamic biomarker, achieving > 80% dose-dependent reduction in healthy volunteers . For translational researchers designing clinical biomarker strategies, BLU-808's well-characterized PK/PD relationship (once-daily oral dosing, sustained target coverage) provides a reliable reference standard . The compound's advanced clinical stage (Phase 2 proof-of-concept in urticaria, NCT06931405) further supports its use as a translational benchmark .

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